2,4-Diethylglutaric Acid
Overview
Description
“2,4-Diethylglutaric Acid” is a chemical compound with the molecular formula C9H16O4 . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular weight of “this compound” is 188.22 . The compound appears as a white to almost white powder or crystal .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a melting point of 78°C and is soluble in methanol .
Scientific Research Applications
Scientific Research Applications of 2,4-Diethylglutaric Acid
Structural Characterization in Organotin(IV) Complexes
- This compound has been used in synthesizing triorganotin(IV) complexes. These complexes were studied for their structural properties using methods like X-ray crystallography, revealing network structures and supramolecular frameworks in the compounds (Ma, Zhang, & Zhang, 2012).
Research on Radiation-Induced Radicals
- Studies on gamma radiation-induced radicals in glutaric acid derivatives, such as this compound, have been conducted. These studies evaluated the type of radicals formed and their stability at room temperature, contributing to understanding radiation effects on these compounds (Dicle, 2015).
Evaluation in Metabolic and Genetic Studies
- This compound has been implicated in metabolic studies, such as those examining the biosynthesis of certain amino acids in nature, contributing to a broader understanding of metabolic processes in cyanobacteria and other organisms (Nunn & Codd, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is used in proteomics research , but specific targets within the proteome have not been identified
Mode of Action
Given its use in proteomics research , it may interact with proteins in a way that affects their function or expression.
Biochemical Pathways
As a compound used in proteomics research , it may influence various pathways depending on the proteins it interacts with
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins it interacts with and the cellular context of these interactions.
Properties
IUPAC Name |
2,4-diethylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAKZVDHZILFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468983 | |
Record name | 2,4-Diethylglutaric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27899-21-4 | |
Record name | 2,4-Diethylglutaric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diethylglutaric Acid (DL- and meso- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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